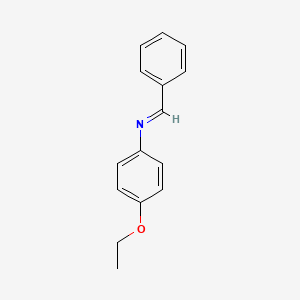

Benzylidene-(4-ethoxyphenyl)-amine

Description

Contextualization within Schiff Base Chemistry and Imine Research

Benzylidene-(4-ethoxyphenyl)-amine belongs to the larger class of organic compounds known as imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). Specifically, it is classified as a Schiff base, a term often used synonymously with azomethines, which refers to imines where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. mdpi.com These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. mdpi.commdpi.com The formation of the azomethine group (–HC=N–) is a key feature of Schiff bases and plays a significant role in their chemical and physical properties. researchgate.netnih.gov

The study of Schiff bases is a vast and active area of chemical research due to their synthetic accessibility and the versatility of the imine group. mdpi.comresearchgate.net They serve as "privileged ligands" in coordination chemistry because the nitrogen atom's lone pair of electrons can readily coordinate with metal ions, forming stable metal complexes. mdpi.comresearchgate.net The electronic and steric properties of these ligands can be systematically modified by changing the substituents on the aldehyde/ketone and amine precursors, allowing for fine-tuning of the resulting complexes for various applications. mdpi.com Research in this field explores their synthesis, structural features, and diverse applications, which span from catalysis to materials science. researchgate.net

Significance of this compound as a Model Compound and Functional Material Precursor

The compound's significance also lies in its potential as a precursor for advanced functional materials. Schiff bases, particularly those with extended aromatic systems and specific substituents like alkoxy groups, are known to exhibit liquid crystalline properties. researchgate.netresearchgate.net The rod-like molecular shape of compounds like this compound is a prerequisite for the formation of mesophases. Research on analogous compounds demonstrates that variations in the length of the alkoxy chain (e.g., methoxy (B1213986), ethoxy, nonyloxy) can systematically alter the type of liquid crystal phase (nematic, smectic) and the temperature range of their stability. researchgate.net This makes this compound and its derivatives interesting candidates for applications in optical and electronic devices. nih.gov

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C15H15NO | chemeo.com | |

| Molecular Weight | 225.29 | g/mol | chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 3.836 | chemeo.com | |

| McGowan's Characteristic Volume (McVol) | 186.240 | ml/mol | chemeo.com |

| Normal Boiling Point (Tboil) | 700.04 | K | chemeo.com |

| Critical Temperature (Tc) | 946.33 | K | chemeo.com |

| Critical Pressure (Pc) | 2197.95 | kPa | chemeo.com |

Overview of Academic Research Trajectories on Aromatic Schiff Bases with Ether Substituents

Academic research into aromatic Schiff bases featuring ether (alkoxy) substituents has followed several distinct yet interconnected trajectories. A primary focus has been on the synthesis and characterization of these compounds to understand their structure-property relationships. The presence of an ether group, such as a methoxy or ethoxy group, on one of the aromatic rings can significantly influence the molecule's electronic properties, solubility, and crystal packing. nih.gov

A major area of investigation is the use of ether-substituted Schiff bases as ligands for metal complexes. The ether oxygen can sometimes participate in coordination, leading to complexes with unique geometries and properties. orientjchem.org Research has shown that incorporating crown ether moieties, which contain multiple ether linkages, into Schiff base structures results in ligands with a remarkable capability for selective ion recognition and binding. orientjchem.org These aza-crown ether Schiff bases and their metal complexes have been studied for their potential in biomimetic catalysis and as sensors. orientjchem.org

Another significant research trajectory is the exploration of these compounds in materials science, particularly as liquid crystals. The length and position of alkoxy chains on the aromatic rings of Schiff bases are critical determinants of their mesomorphic behavior. researchgate.netresearchgate.net Studies have systematically synthesized homologous series of these compounds, varying the alkyl chain length, to map out the resulting changes in phase transition temperatures and the types of liquid crystal phases observed. researchgate.net This research is foundational for designing new materials for displays and other optoelectronic applications. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-1-phenylmethanimine |

InChI |

InChI=1S/C15H15NO/c1-2-17-15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-12H,2H2,1H3 |

InChI Key |

HCWVEGYBZIFTKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical Condensation Approaches for Benzylidene-(4-ethoxyphenyl)-amine Synthesis

The cornerstone of this compound synthesis lies in the classical condensation reaction between benzaldehyde (B42025) and 4-ethoxyaniline. This reaction, a staple in organic chemistry, involves the formation of a carbon-nitrogen double bond, characteristic of imines or Schiff bases.

Optimization of Reaction Parameters and Yields

The efficiency of Schiff base formation is highly dependent on the reaction conditions. While specific optimization data for this compound is not extensively documented in publicly available literature, general principles of imine synthesis can be applied. A study on a structurally related compound, 2-((E)-{4-[Bis(4-ethoxyphenyl)amino]phenyl}iminomethyl)phenol, demonstrated a high yield of 96% when the reaction was carried out by refluxing a hot solution of the corresponding amine and aldehyde in ethanol (B145695) for two hours. openstax.org This suggests that similar conditions could be favorable for the synthesis of this compound. The removal of water, a byproduct of the condensation, is a critical factor in driving the reaction equilibrium towards the product. This can be achieved through azeotropic distillation or the use of dehydrating agents.

Table 1: Optimization of Reaction Parameters for Schiff Base Synthesis (General)

| Parameter | Variation | Effect on Yield |

| Solvent | Ethanol, Methanol, Toluene (B28343), Dichloromethane | The choice of solvent can influence reactant solubility and the ease of water removal. Protic solvents like ethanol can participate in proton transfer steps, while aprotic solvents like toluene are suitable for azeotropic water removal. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also lead to side reactions. The optimal temperature is a balance between reaction kinetics and product stability. |

| Catalyst | Acidic (e.g., acetic acid), Basic (e.g., piperidine), or None | Catalysts can accelerate the reaction by protonating the carbonyl group or activating the amine. The choice of catalyst depends on the specific reactants. |

| Time | Varies | Reaction time is optimized to ensure maximum conversion without significant product degradation. |

Catalytic Strategies in Imine Formation

The formation of imines can be accelerated through catalysis. Both acid and base catalysis are effective, proceeding through different mechanisms. Acid catalysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Common acidic catalysts include acetic acid and p-toluenesulfonic acid. Base catalysis, on the other hand, typically involves the deprotonation of the amine, increasing its nucleophilicity. While many Schiff base syntheses are performed without a catalyst, particularly when the reactants are sufficiently reactive, the use of a catalyst can significantly improve reaction rates and yields, especially for less reactive substrates.

Mechanistic Pathways of Schiff Base Formation

The formation of this compound proceeds through a well-established multi-step mechanism involving nucleophilic addition followed by elimination.

Addition-Elimination-Deprotonation Mechanisms

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 4-ethoxyaniline on the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org This addition step is typically reversible. The carbinolamine then undergoes a proton transfer to form a more stable neutral intermediate. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated to form a good leaving group, water. libretexts.orglibretexts.org Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion. libretexts.orglibretexts.org Finally, deprotonation of the nitrogen atom by a base (which can be another amine molecule or the solvent) yields the final imine product, this compound, and regenerates the catalyst. libretexts.org

Influence of Amine and Aldehyde Substituents on Reactivity

The electronic nature of the substituents on both the benzaldehyde and the 4-ethoxyaniline rings plays a crucial role in the rate of Schiff base formation. Electron-donating groups on the aniline (B41778) ring, such as the ethoxy group in 4-ethoxyaniline, increase the nucleophilicity of the amine nitrogen, thereby accelerating the initial nucleophilic attack on the carbonyl carbon. Conversely, electron-withdrawing groups on the benzaldehyde ring would increase the electrophilicity of the carbonyl carbon, also favoring the initial addition step. Therefore, the combination of an electron-donating group on the amine and a neutral or electron-withdrawing group on the aldehyde generally leads to higher reactivity in Schiff base formation.

Advanced Chemical Transformations and Derivatization

The imine functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. However, specific examples of advanced transformations for this particular compound are not widely reported in the available literature. General reactions of imines can be considered as potential pathways for its derivatization. These include:

Reduction: The carbon-nitrogen double bond can be readily reduced to the corresponding secondary amine, N-benzyl-4-ethoxyaniline, using reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation.

Addition Reactions: The imine carbon is electrophilic and can be attacked by various nucleophiles. For instance, Grignard reagents or organolithium compounds could be used to introduce new carbon-carbon bonds.

Cycloaddition Reactions: Imines can participate in cycloaddition reactions. For example, [2+2] cycloadditions with ketenes can yield β-lactams, and [3+2] cycloadditions with azomethine ylides can produce pyrrolidine (B122466) derivatives.

Reactions with Organometallic Compounds: Imines can react with various organometallic reagents, leading to a wide array of functionalized amine products.

Further research into these and other transformations could unlock a wider range of applications for this compound and its derivatives.

Reductive Coupling Reactions

Reductive coupling reactions of imines are a fundamental approach to the synthesis of secondary amines. While specific studies detailing the reductive coupling of this compound are not extensively documented, general methodologies for the reduction of N-aryl imines are well-established and applicable. These methods typically involve the use of various reducing agents to transform the C=N double bond into a C-N single bond.

Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, utilizing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is another effective method.

A representative, though generalized, reaction is the iron-catalyzed reductive coupling of nitroarenes with alkyl halides, which proceeds through an imine intermediate. pageplace.de This highlights the synthetic utility of the imine functional group in C-N bond formation. pageplace.de Although not a direct reduction of a pre-formed imine, it underscores the role of the imine moiety in coupling processes.

Table 1: General Conditions for Reductive Coupling of N-Aryl Imines

| Reducing Agent/System | Solvent(s) | General Conditions | Product Type |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Secondary Amine |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temperature | Secondary Amine |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, Ethyl acetate | Room Temperature, 1 atm H₂ | Secondary Amine |

Cycloaddition Reactions (e.g., Azetidinone Formation)

Cycloaddition reactions involving the imine functionality of this compound are a powerful tool for the construction of heterocyclic ring systems, most notably the β-lactam (azetidinone) ring. The Staudinger [2+2] cycloaddition is a classic and widely used method for this purpose. mdpi.comresearchgate.net

In the Staudinger reaction, an imine reacts with a ketene (B1206846), generated in situ from an acyl chloride and a tertiary amine base (like triethylamine), to yield a β-lactam. mdpi.com The reaction of this compound with a suitable ketene would be expected to produce a 1,4-disubstituted-2-azetidinone. The stereochemical outcome of the Staudinger cycloaddition can often be controlled, leading to either cis or trans isomers depending on the substituents and reaction conditions. mdpi.com

For instance, the reaction of N-aryl imines with ketenes generated from acetyl chloride can afford 3-unsubstituted β-lactams. mdpi.com The use of substituted ketenes allows for the introduction of various functional groups at the 3-position of the azetidinone ring. Photosensitized [2+2] cycloaddition reactions of N-sulfonylimines have also been developed to construct azetidine (B1206935) derivatives, indicating the diverse photochemical reactivity of the imine bond. nih.govnih.gov

Table 2: Representative Staudinger Cycloaddition for Azetidinone Synthesis

| Imine Substrate | Ketene Precursor | Base | Solvent | Product |

| This compound | Chloroacetyl chloride | Triethylamine | Dichloromethane | 1-(4-ethoxyphenyl)-4-phenyl-azetidin-2-one (structure inferred) |

| N-Aryl Imines | Acetyl chloride | Triethylamine | Various | 3-Unsubstituted-2-azetidinones mdpi.com |

| N-(chrysen-6-yl)imines | (+)-car-3-ene derived acyl chloride | Not specified | Not specified | trans-Azetidinones mdpi.com |

Oxidative Deformylation Methods

Oxidative deformylation represents a more complex transformation where the imine bond is cleaved and reformed. A novel, metal-free, one-pot synthesis of diarylamines from aromatic aldehydes and anilines has been developed, which involves an intermediate imine, such as this compound. acs.org This process includes an oxidative rearrangement followed by a light-induced deformylation step. acs.org

The reaction sequence begins with the formation of the imine in a solvent like hexafluoroisopropanol (HFIP). acs.org This is followed by oxidation, which can lead to a formamide (B127407) intermediate. Subsequent photochemical deformylation yields the final diarylamine product. acs.org This method is notable for its high atom economy and mild, metal-free conditions. acs.org Another approach involves the quinone-catalyzed oxidative deformylation of 1,2-amino alcohols to synthesize imines, demonstrating an alternative pathway for imine manipulation. nih.govbeilstein-journals.orgnih.gov

Table 3: Key Steps in the One-Pot Diarylamine Synthesis from Aldehydes and Anilines

| Step | Reagents/Conditions | Intermediate/Product | Reference |

| 1. Imine Formation | Aromatic aldehyde, Aniline, HFIP, 60 °C | Imine (e.g., this compound) | acs.org |

| 2. Oxidation/Rearrangement | HFIP/UHP system | Formamide | acs.org |

| 3. Photochemical Deformylation | Light | Diaryl-amine | acs.org |

Cyclometalation Processes

The aromatic rings and the nitrogen atom of the imine group in this compound make it an excellent ligand for cyclometalation reactions. These reactions involve the intramolecular activation of a C-H bond on one of the aromatic rings by a metal center, leading to the formation of a stable metallacycle. Palladium(II) complexes are frequently used for this purpose.

While specific studies on the cyclometalation of this compound are not abundant, research on analogous compounds such as N-(4-methoxyphenyl)-α-benzoylbenzylideneamine demonstrates the feasibility of this transformation. beilstein-journals.org In such reactions, the palladium(II) center coordinates to the imine nitrogen, followed by an electrophilic attack on an ortho-C-H bond of the benzylidene ring, resulting in a five-membered palladacycle. These cyclometalated complexes have applications in catalysis and materials science.

The resulting organometallic complexes can serve as catalysts in various cross-coupling reactions. The stability and reactivity of these palladacycles are influenced by the electronic nature of the substituents on the aromatic rings.

Table 4: General Scheme for Cyclometalation of N-Aryl Imines with Palladium(II)

| Imine Ligand | Palladium(II) Source | Solvent | Product Type |

| This compound (inferred) | Palladium(II) acetate | Acetic acid, Toluene | Dimeric palladacycle |

| N-(4-methoxyphenyl)-α-benzoylbenzylideneamine | Palladium(II) acetate | Not specified | Cyclometalated Palladium(II) complex beilstein-journals.org |

Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction offers a definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in characterizing the molecular structure and packing of Benzylidene-(4-ethoxyphenyl)-amine and its derivatives.

Determination of Molecular Conformation and Geometry

Studies on related Schiff base compounds reveal key geometric parameters. For instance, in a similar compound, (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide, the molecule adopts a trans configuration about the C=N double bond. nih.gov The dihedral angle between the two benzene (B151609) rings in this related structure is 14.98 (9)°. nih.gov The non-planar geometry is a common feature in such molecules. nih.gov In another related structure, the puckering of a six-membered morpholine (B109124) ring into a chair conformation is a notable feature. nih.gov The planarity of the benzopyran ring system has also been observed in analogous compounds. nih.gov

| Parameter | Value |

| Dihedral Angle (Benzene Rings) | 14.98 (9)° |

| C=N Bond Configuration | trans |

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. In related structures, hydrogen bonding plays a significant role in consolidating the crystal packing. nih.gov For example, N—H⋯O and C—H⋯O hydrogen bonds can link molecules to form sheets. nih.gov In some cases, these interactions result in the formation of chains. nih.gov

In addition to hydrogen bonding, π-π stacking interactions are also observed between adjacent aromatic rings. nih.govnih.gov These interactions contribute to the formation of extended supramolecular architectures, such as sheets and three-dimensional arrays. nih.govnih.gov Hirshfeld surface analysis is a useful tool for quantifying and visualizing these non-covalent interactions, revealing the percentage contribution of different interatomic contacts. nih.govnih.gov

| Interaction Type | Description |

| Hydrogen Bonding | N—H⋯O and C—H⋯O interactions forming chains and sheets. nih.gov |

| π-π Stacking | Interactions between aromatic rings contributing to layered structures. nih.govnih.gov |

| C—H⋯π Interactions | Weak interactions that further stabilize the crystal packing. nih.gov |

Structural Variations and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact its physical properties. While specific studies on the polymorphism of this compound are not detailed in the provided results, the existence of different packing motifs and intermolecular interactions in related Schiff bases suggests that polymorphism could be a possibility. nih.gov The study of different crystalline forms is crucial as each polymorph can exhibit unique stability, solubility, and other physicochemical characteristics.

Spectroscopic Investigations for Molecular Fingerprinting and Electronic Structure

Spectroscopic techniques provide valuable information about the bonding, functional groups, and electronic environment within a molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Bonding Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of a molecule. epequip.com The C=N stretching vibration in Schiff bases is a characteristic band, typically observed in the range of 1672-1566 cm⁻¹. researchgate.net For a related compound, a strong peak for the C=N stretch was found at 1596 cm⁻¹ in the FT-IR spectrum and at 1614 cm⁻¹ in the calculated (DFT) spectrum. researchgate.net

The N-H stretching vibrations are generally observed in the 3500–3300 cm⁻¹ region. nih.gov A red shift in the N-H stretching frequency from the computed value can indicate a weakening of the N-H bond, possibly due to hydrogen bonding. nih.gov The C-N stretching vibrations are more challenging to identify due to potential band mixing but are expected in the 1386–1266 cm⁻¹ range. nih.gov Aromatic C-C stretching vibrations are typically found between 1600 and 1400 cm⁻¹. nih.gov

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| C=N Stretch | 1596 researchgate.net | 1614 (DFT) researchgate.net |

| N-H Stretch | 3486 nih.gov | 3481 nih.gov |

| C-N Stretch | 1454 nih.gov | 1468 nih.gov |

| Aromatic C-C Stretch | 1430 nih.gov | 1444, 1438, 1424 nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the connectivity of atoms within a molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For related Schiff base compounds, the singlet for the azomethine proton (CH=N) is a key diagnostic signal. rsc.org For instance, in 2-benzylidenemalononitrile, this proton appears as a singlet at 8.56 ppm. rsc.org Aromatic protons typically appear as multiplets in the downfield region of the spectrum. rsc.orgrsc.org The signals for the ethoxy group would be expected as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The chemical shift of the azomethine carbon (C=N) is a characteristic feature. In related compounds, this signal can appear around 162.26 ppm. rsc.org The aromatic carbons show signals in the range of approximately 113 to 157 ppm. rsc.org The carbons of the ethoxy group would have distinct signals in the upfield region of the spectrum.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH=N | 8.56 (s) rsc.org | 162.26 rsc.org |

| Aromatic CH | 7.63-7.96 (m) rsc.org | 130.22-135.07 rsc.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Behavior

The photophysical properties of this compound, governed by its electronic structure, can be probed using UV-Vis and fluorescence spectroscopy. Schiff bases, in general, exhibit characteristic absorption bands in the ultraviolet-visible region corresponding to π → π* and n → π* electronic transitions.

The absorption spectrum of Schiff bases is influenced by the nature of the aromatic rings and the substituents attached to them. For this compound, the conjugated system encompassing the two phenyl rings and the central imine (-CH=N-) linkage is expected to give rise to distinct absorption bands. The presence of the electron-donating ethoxy group (-OC2H5) on one of the phenyl rings can influence the energy of these transitions, potentially causing a bathochromic (red) shift compared to the unsubstituted N-benzylideneaniline.

Fluorescence spectroscopy provides further insight into the excited state properties of the molecule. While not all Schiff bases are strongly fluorescent, many exhibit emission upon excitation at a suitable wavelength. The fluorescence properties, including the emission maximum (λem) and quantum yield, are sensitive to the molecular structure and the solvent environment. Studies on related Schiff bases have shown that the presence of electron-donating groups can enhance fluorescence intensity. nih.gov The investigation of this compound's fluorescence would reveal information about its potential as a light-emitting material.

Table 1: Predicted Photophysical Properties of this compound

| Property | Predicted Value/Range | Remarks |

| UV-Vis Absorption (λmax) | 280 - 350 nm | Expected π → π* transition of the conjugated system. The exact maximum is solvent-dependent. |

| Fluorescence Emission (λem) | 380 - 450 nm | Dependent on excitation wavelength and solvent polarity. A significant Stokes shift is anticipated. |

Note: The data in this table is predictive and based on the general behavior of similar Schiff base compounds, as specific experimental data for this compound was not found in the reviewed literature.

Mass Spectrometry for Molecular Integrity and Fragmentation

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and elucidating its fragmentation pathways, which provides valuable structural information. For this compound, with a molecular formula of C15H15NO, the expected molecular ion peak [M]+• would appear at a mass-to-charge ratio (m/z) of 225.29.

The fragmentation of benzylidene aniline (B41778) derivatives under mass spectrometric conditions often involves cleavage at the bonds adjacent to the imine group. Common fragmentation patterns for benzylamines and related compounds include the loss of the benzyl (B1604629) group or fragments from the aniline moiety. nih.govnih.gov

Key predicted fragmentation pathways for this compound include:

Cleavage of the C-N single bond: This would lead to the formation of a benzyl cation (C7H7+, m/z 91) and a 4-ethoxyaniline radical cation.

Cleavage of the C=N double bond: This is a less common but possible fragmentation pathway.

Fragmentation of the ethoxy group: Loss of an ethyl radical (•C2H5) to form an ion at m/z 196, or the loss of ethylene (B1197577) (C2H4) via a rearrangement to give an ion at m/z 197.

Formation of a tropylium (B1234903) ion: The benzyl cation at m/z 91 can rearrange to the stable tropylium ion.

Table 2: Predicted Mass Spectrometric Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Identity | Remarks |

| 225 | [C15H15NO]+• | Molecular Ion |

| 197 | [M - C2H4]+• | Loss of ethylene from the ethoxy group |

| 196 | [M - C2H5]+ | Loss of an ethyl radical |

| 120 | [C8H10NO]+ | Fragment containing the ethoxyphenyl imine moiety |

| 91 | [C7H7]+ | Benzyl cation, likely rearranging to tropylium ion |

Note: The fragmentation data presented is based on established fragmentation patterns of similar compounds. Specific experimental mass spectra for this compound were not available in the surveyed literature.

Computational Chemistry and Theoretical Insights

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations serve as a powerful tool to predict and analyze the behavior of molecules at the electronic level. For Benzylidene-(4-ethoxyphenyl)-amine, these methods have provided a detailed picture of its fundamental properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the ground state properties of this compound and related Schiff bases. researchgate.netnih.gov DFT calculations, often using the B3LYP functional combined with various basis sets, help in optimizing the molecular geometry and understanding the distribution of electrons within the molecule. researchgate.netresearchgate.net These calculations are foundational for predicting the molecule's stability and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Transitions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method allows for the calculation of electronic absorption spectra by simulating the transitions of electrons to higher energy levels (excited states) upon absorbing light. researchgate.net The results from TD-DFT can be compared with experimental UV-Vis spectra to validate the computational model and gain insights into the nature of the electronic transitions, such as π-π* transitions, which are common in such conjugated systems. schrodinger.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Studies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter. researchgate.netwuxibiology.com A smaller energy gap generally suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.net For molecules like this compound, the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. The HOMO-LUMO gap can be tuned by modifying the chemical structure, which in turn affects the molecule's electronic and optical properties. scispace.com

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 225.29 | g/mol | chemeo.com |

| Enthalpy of Formation (gas) | 58.66 | kJ/mol | chemeo.com |

| Enthalpy of Vaporization | 59.92 | kJ/mol | chemeo.com |

| logP (Octanol/Water) | 3.836 | chemeo.com |

This table presents calculated physical and chemical properties for this compound.

Molecular Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule and the ease with which it can change are critical to its function. Conformational analysis provides insight into the different spatial arrangements of atoms and the energy associated with them.

Energetic Landscapes of Molecular Rotation and Isomerization

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. researchgate.netrsc.org For this compound, the PES can reveal the energy barriers associated with rotation around single bonds, such as the C-N bond or the bonds connecting the phenyl rings to the imine group. These rotational barriers determine the flexibility of the molecule. Furthermore, the PES can be used to study isomerization processes, such as E/Z isomerization around the C=N double bond, by identifying the transition states and calculating the activation energies for these transformations. Exploring the PES helps in understanding the dynamic behavior of the molecule and the accessibility of different conformational states. researchgate.net

Prediction and Analysis of Spectroscopic Signatures

Computational methods allow for the simulation of various spectra, which can be compared with experimental data to confirm structural assignments and understand the electronic and vibrational nature of the molecule.

Vibrational spectroscopy is a key tool for identifying functional groups within a molecule. Theoretical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can predict the vibrational frequencies of this compound. mdpi.com These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing excellent agreement with experimental Fourier Transform Infrared (FT-IR) and Raman spectra. nih.govnih.gov

The analysis involves assigning calculated vibrational modes to the observed experimental bands based on their frequency and intensity. nih.gov For Schiff bases like this compound, key vibrational modes include the C=N stretching of the imine group, stretching of the C-O-C ether linkage, and various vibrations of the aromatic rings. scielo.org.zanih.gov The comparison between theoretical and experimental data confirms the molecular structure and provides a detailed understanding of its vibrational properties. nih.gov

Table 1: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound and Related Schiff Bases

| Vibrational Assignment | Typical Experimental Range (FT-IR/Raman) | Typical Calculated Range (DFT) | References |

|---|---|---|---|

| C=N Stretch (Imine) | 1570 - 1655 | 1630 - 1660 | scielo.org.zanih.gov |

| C-O-C Asymmetric Stretch | 1230 - 1250 | 1220 - 1240 | mdpi.com |

| C-O-C Symmetric Stretch | 1015 - 1080 | 1015 - 1070 | mdpi.comesisresearch.org |

| Aromatic C-H Stretch | 2930 - 3100 | 3040 - 3060 | scielo.org.za |

Note: The data in this table is compiled from studies on structurally similar Schiff base compounds and represents typical values.

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of this compound. researchgate.net These calculations help in understanding the electronic transitions occurring within the molecule when it absorbs light. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the main electronic transitions are typically of the π → π* and n → π* type, concentrated on the aromatic rings and the imine bridge. The theoretical spectrum, generated by calculating the absorption wavelengths (λmax) and their corresponding oscillator strengths (f), can be compared with the experimental UV-Vis spectrum to validate the computational model. nih.govresearchgate.net

Table 2: Typical TD-DFT Calculated Electronic Transition Data for this compound and Analogous Compounds

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type | References |

|---|---|---|---|---|

| ~320 - 350 | > 0.5 | HOMO → LUMO | π → π* | scielo.org.zaresearchgate.net |

Note: This data is representative of TD-DFT calculations performed on similar aromatic Schiff bases.

Investigation of Intermolecular Interactions through Computational Tools

Understanding how molecules interact with each other in the solid state is vital for crystal engineering and materials science. Computational tools offer a visual and quantitative way to analyze these interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is generated based on the electron distribution of the molecule. By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a normalized contact distance (dnorm) is created. nih.gov

The dnorm map displays intermolecular contacts as colored regions on the surface: red spots indicate close contacts (shorter than van der Waals radii), blue indicates longer contacts, and white indicates contacts around the van der Waals separation. nih.gov This visualization highlights key interactions like hydrogen bonds.

Furthermore, 2D fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. researchgate.net For a molecule like this compound, the most significant contributions to crystal packing typically come from H···H, C···H/H···C, and O···H/H···O contacts. nih.govdntb.gov.ua

Note: The percentages are derived from published studies on crystalline Schiff bases with similar functional groups.

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The ESP is plotted onto the molecule's electron density surface, with colors indicating the potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic "potential," indicating electron-poor areas. These are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or neutral potential. researchgate.net

For this compound, the ESP map would show negative potential (red/yellow) around the electronegative nitrogen and oxygen atoms, making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the aromatic rings and the imine C-H group would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. mdpi.com

Theoretical Studies of Nonlinear Optical (NLO) Response

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, such as optical switching and data storage. nih.gov Theoretical calculations are crucial for predicting the NLO response of new materials before their synthesis. nih.gov

The NLO properties of a molecule are primarily determined by its first hyperpolarizability (β). researchgate.net Molecules that possess a donor-π-acceptor (D-π-A) architecture often exhibit large β values. In this compound, the ethoxy group (-OC₂H₅) acts as an electron-donating group (D), the benzylidene imine moiety serves as the π-conjugated bridge, and the phenyl ring attached to the nitrogen can act as part of the acceptor system. This structure suggests potential for NLO activity. dntb.gov.ua

Computational DFT methods can reliably calculate NLO properties, including the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). researchgate.net Studies on similar Schiff base compounds have shown that they can possess significant NLO responses, making them promising candidates for NLO materials. nih.gov

Table 4: Representative Theoretical NLO Properties for Schiff Base Compounds

| Property | Symbol | Typical Calculated Value Range | Unit | References |

|---|---|---|---|---|

| Dipole Moment | μ | 2 - 5 | Debye | researchgate.netresearchgate.net |

| Mean Polarizability | ⟨α⟩ | 250 - 400 | 10⁻²⁴ esu | nih.govresearchgate.net |

Note: These values are representative of theoretical calculations performed on various aromatic Schiff bases and serve as an estimation for the target compound.

Applications and Advanced Materials Research

Liquid Crystalline Materials: Design and Mesophase Behavior

The study of liquid crystals is a significant area of materials science, with applications ranging from display technologies to advanced sensors. Benzylidene-(4-ethoxyphenyl)-amine and its derivatives are of particular interest due to their ability to form and influence liquid crystalline phases.

Influence of Molecular Architecture on Liquid Crystalline Phase Induction (Nematic, Smectic)

The presence of the imine (CH=N) linkage in Schiff bases contributes to a stepped core structure, which, while not perfectly linear, maintains sufficient rigidity to promote the formation of mesophases. researchgate.net This rigidity, coupled with the presence of aromatic rings, enhances the stability of the liquid crystal phases. nih.gov The terminal ethoxy group on the phenylamine moiety plays a crucial role in influencing the intermolecular interactions. The alkoxy group contributes to the molecular polarizability, which in turn affects the delicate balance of forces required for the formation of nematic and smectic phases. researchgate.net Generally, as the length of a terminal alkyl or alkoxy chain increases, there is a greater tendency for the molecules to align in a parallel fashion, which can favor the formation of smectic phases over nematic phases. environmentaljournals.orgnih.gov

| Feature | Influence on Mesophase |

| Rigid Core (Aromatic Rings, Imine Linkage) | Promotes mesophase formation and enhances thermal stability. researchgate.netnih.gov |

| Terminal Alkoxy/Alkyl Chain Length | Longer chains tend to favor smectic phases over nematic phases. researchgate.netnih.gov |

| Polar Substituents | Increase dipole moments, enhancing lattice stability and melting points. environmentaljournals.org |

| Molecular Shape (Aspect Ratio) | A critical parameter for determining the type and stability of the mesophase. nih.govenvironmentaljournals.org |

| Lateral Substituents | Can enhance molecular biaxiality and influence the stability of different nematic phases. elsevierpure.com |

Binary Systems and Induced Mesophases

The mixing of two or more compounds, at least one of which may be mesogenic, can lead to the formation of liquid crystalline phases in regions where none of the individual components exhibit them. This phenomenon is known as an induced mesophase. The study of binary systems is crucial for creating materials with specific, tailored properties, such as lower melting points or broader mesophase temperature ranges. nih.gov

In binary mixtures, the mesomorphic properties are significantly modified compared to the individual components. nih.gov The formation of induced smectic phases is a well-documented phenomenon in mixtures of nematic compounds. For instance, the mixing of certain nematic Schiff bases with other nematogens can result in the appearance of a smectic A (SA) phase. researchgate.net This induction is often attributed to specific intermolecular interactions, such as the formation of charge-transfer complexes or dipole-induced lamellar structures between the constituent molecules. researchgate.net

The composition of the binary mixture plays a critical role in the stability and temperature range of the induced mesophase. Phase diagrams of binary systems often show a maximum in the nematic-isotropic transition temperature at a specific molar ratio, and the induced smectic phase may only exist within a certain concentration range. researchgate.net The ability to induce mesophases through mixing provides a powerful tool for the rational design of liquid crystal materials with desired characteristics.

Design Principles for Thermotropic Liquid Crystals incorporating Ethoxyphenylamine Moieties

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. frontiersin.org The design of new thermotropic liquid crystals incorporating ethoxyphenylamine and similar moieties is guided by several key principles aimed at controlling their mesomorphic behavior.

A fundamental principle is the manipulation of molecular architecture to achieve a desirable balance between rigidity and flexibility. The rigid core, often composed of aromatic rings linked by groups like the imine in Schiff bases, provides the necessary anisotropy for liquid crystal formation. researchgate.netuobaghdad.edu.iq The ethoxyphenylamine moiety contributes to this core structure. The flexible terminal chains, such as alkoxy groups, influence the melting point and the type of mesophase formed. researchgate.net

The introduction of specific functional groups is another critical design strategy. Polar groups can enhance intermolecular forces and stabilize mesophases. environmentaljournals.org The strategic placement of lateral substituents can disrupt packing efficiency, lower melting points, and influence the type of mesophase observed. elsevierpure.com For instance, V-shaped molecules incorporating heterocyclic units have been designed to exhibit specific mesophase properties. uobaghdad.edu.iq

Furthermore, the synthesis of homologous series, where the length of a terminal alkyl or alkoxy chain is systematically varied, is a common approach to understand structure-property relationships. researchgate.netnih.gov This allows for the fine-tuning of transition temperatures and the stabilization of desired mesophases. The overarching goal is to create materials with a broad and stable liquid crystalline range at temperatures suitable for specific applications.

Role in Materials Science Beyond Liquid Crystals

While the liquid crystalline properties of this compound derivatives are a primary focus of research, the core chemical structure also finds utility in other areas of materials science, notably as curing agents for epoxy resins and in the development of organic colorants.

Application as Curing Agents for Epoxy Resins

Epoxy resins are a versatile class of thermosetting polymers that require a curing agent, or hardener, to initiate the polymerization process. Amine compounds are one of the most widely used classes of curing agents for epoxy resins. pcimag.com The amine groups react with the epoxide rings of the resin, leading to a cross-linked, three-dimensional network structure.

Amines and their derivatives offer a wide range of reactivity and can be selected to control the curing rate and the final properties of the cured epoxy. pcimag.comgoogle.com Aromatic amines, in general, are less reactive than aliphatic amines but impart better thermal and mechanical properties to the cured resin, including a higher glass transition temperature (Tg) and improved chemical resistance. psecommunity.org The structure of the amine curing agent, including its functionality (the number of active amine hydrogens) and molecular weight, influences the cross-link density and, consequently, the performance of the final material. google.com

While specific research on this compound as a primary curing agent is not extensively documented in the provided context, its amine functionality suggests potential applicability. The Schiff base linkage could, however, influence its reactivity and solubility in epoxy resin systems. The development of novel amine-based curing agents, including those derived from Schiff bases, is an ongoing area of research aimed at creating epoxy systems with tailored properties for advanced applications. psecommunity.orgresearchgate.net

Development of Organic Dyes and Pigments Based on Conjugated Structures

The chromophoric nature of conjugated organic molecules, which contain alternating single and double bonds, makes them suitable for use as dyes and pigments. researchgate.netcolab.ws The extended π-electron system in these molecules is responsible for the absorption of light in the visible region of the electromagnetic spectrum, which gives them their color.

Schiff bases, with their C=N double bond as part of a larger conjugated system involving aromatic rings, possess the fundamental structural requirements for a chromophore. epa.gov The color of such a dye can be tuned by modifying the molecular structure, for example, by extending the conjugation or by introducing electron-donating or electron-withdrawing groups into the aromatic rings. researchgate.net

The synthesis of azo-imine derivatives, which combine the azo group (-N=N-) with the imine group (-C=N-), is a known strategy for creating new organic pigments. researchgate.net The resulting molecules often exhibit intense colors and good stability. While the direct application of this compound as a commercial dye or pigment is not detailed, its conjugated Schiff base structure makes it and its derivatives interesting candidates for the design and synthesis of new colorants. epa.govresearchgate.net The field of organic dyes and pigments is continually evolving, with a focus on developing high-performance materials with enhanced properties such as lightfastness, thermal stability, and specific color characteristics for a wide range of applications. researchgate.netcolab.ws

Coordination Chemistry: Ligand Design and Metal Complexation

Schiff Base Ligands in Metal Complex Synthesis

Schiff base ligands are organic compounds synthesized from the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. researchgate.net Their synthesis is often a straightforward process, typically involving refluxing the two precursors in an alcoholic solvent. ajgreenchem.com For this compound, the synthesis would involve the condensation reaction between benzaldehyde (B42025) and 4-ethoxyaniline.

The synthesis of metal complexes using Schiff base ligands like this compound generally follows the initial formation of the ligand. The pre-synthesized ligand is then reacted with a metal salt in an appropriate solvent. researchgate.net The reaction mixture is often heated under reflux to facilitate the complexation process. ajgreenchem.commdpi.com The resulting metal complex precipitates from the solution upon cooling or concentration and can be isolated by filtration. jocpr.comresearchgate.net The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that influences the structure of the final complex. ajgreenchem.com For instance, a 1:2 metal-to-ligand ratio is common for the preparation of complexes with divalent metal ions. ajgreenchem.comresearchgate.net

The general synthetic route can be summarized as:

Ligand Synthesis: Aldehyde + Primary Amine → Schiff Base + H₂O

Complexation: Schiff Base Ligand + Metal Salt → Metal-Schiff Base Complex

The table below details synthetic approaches for transition metal complexes using various Schiff base ligands, illustrating the common methodologies applicable to ligands like this compound.

| Metal Ion | Schiff Base Ligand Precursors | Molar Ratio (Metal:Ligand) | Solvent | Method | Reference |

| Ni(II), Cu(II), Co(II), Zn(II) | Benzil-2,4-dinitrophenylhydrazone + Aniline (B41778) | 1:2 | Ethanol (B145695) | Reflux for 1 hour | ajgreenchem.com |

| Co(II), Fe(II), Mn(II), Ni(II) | 4-methoxybenzaldehyde + p-anisidine | 1:2 | Methanol | Not specified | eajournals.org |

| Sn(II), Pb(II) | Benzaldehyde + Aniline | 1:2 | Methanol/DMSO | Stirring and reflux at 55°C | researchgate.net |

| Mn(II), Cu(II), Ni(II) | 2,4-dihydroxybenzophenone + Ethylenediamine | 1:1 | Ethanol | Reflux for 2 hours | researchgate.net |

This table is generated based on data for analogous Schiff base complexes.

Ligand Field Effects and Coordination Geometries

When a Schiff base ligand like this compound coordinates to a metal ion, its donor atoms (primarily the imine nitrogen) create an electrostatic field, known as the ligand field. This field removes the degeneracy of the metal's d-orbitals, an effect that profoundly influences the electronic spectra, magnetic properties, and coordination geometry of the resulting complex. The nature of the ligand, including the presence of electron-donating or electron-withdrawing groups, can modulate the strength of this ligand field. nih.gov

The coordination of this compound, which typically acts as a monodentate or bidentate ligand, leads to the formation of complexes with various geometries. researchgate.net The final geometry is determined by the coordination number of the central metal ion, its size, and the electronic repulsion between the ligands. Common geometries for transition metal-Schiff base complexes include octahedral, square planar, and tetrahedral.

Spectroscopic techniques and magnetic susceptibility measurements are instrumental in elucidating these structures.

Infrared (IR) Spectroscopy: A key indicator of complexation is the shift in the vibrational frequency of the azomethine group (ν(C=N)). This band typically shifts to a lower or higher frequency upon coordination to the metal ion. The appearance of new bands in the far-infrared region, corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, provides direct evidence of coordination. researchgate.netresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion, which are characteristic of the coordination geometry. For example, Mn(II) octahedral complexes often show transitions such as ⁶A₁g → ⁴T₁g and ⁶A₁g → ⁴T₂g. researchgate.net

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons on the metal center, which in turn provides insight into the coordination geometry. For instance, Mn(II) complexes with a high-spin octahedral geometry are expected to have a magnetic moment between 5.5 and 6.0 B.M. researchgate.net

The following table summarizes typical coordination geometries and spectral data for complexes formed with related Schiff base ligands.

| Metal Complex | Proposed Geometry | Magnetic Moment (B.M.) | Key UV-Vis Bands (nm) | Key IR Bands (cm⁻¹) | Reference |

| [Mn(L)₂(H₂O)₂] | Octahedral | 5.5 - 6.0 | 679, 463, 427 | ν(M-N), ν(M-O) | researchgate.net |

| [Cu(L)₂] | Distorted Square Planar | Not specified | 772, 491 | ν(M-N), ν(M-O) | researchgate.net |

| [Ni(L)₂(H₂O)₂] | Octahedral | - | - | ν(M-N), ν(M-O) | researchgate.net |

| [Co(L)₂] | Octahedral | 4.40 - 5.85 | - | ν(M-N): 632-645 | eajournals.org |

L represents a generic Schiff base ligand. This table is generated based on data for analogous Schiff base complexes.

Catalytic Applications of Metal-Schiff Base Complexes

Metal-Schiff base complexes are highly valued as catalysts in a multitude of organic synthesis reactions. mdpi.com The chelation of the Schiff base to the metal ion can enhance its catalytic activity, stability, and selectivity compared to simple metal salts. nih.gov The catalytic prowess of these complexes stems from the ability of the central metal ion to exist in various oxidation states and its capacity to coordinate with reactant molecules, thereby activating them for transformation.

Complexes derived from Schiff bases similar to this compound have demonstrated significant catalytic potential in various reactions. These applications are driven by the tunable electronic and steric environment around the metal center, which can be modified by altering the structure of the Schiff base ligand. nih.gov

Key catalytic applications include:

Oxidation Reactions: Metal-Schiff base complexes, particularly those of manganese, cobalt, and copper, are effective catalysts for the oxidation of alcohols, phenols, and hydrocarbons. For example, certain complexes have been used for the oxidation of aniline, showing high selectivity in product formation. nih.gov

Condensation Reactions: These complexes can catalyze condensation reactions, such as the Claisen-Schmidt condensation for the synthesis of chalcones. Studies have shown that Cu(II)-Schiff base complexes can achieve high yields (>90%) in such reactions, outperforming traditional catalysts. mdpi.com

Green Chemistry: There is a growing interest in using Schiff base complexes as catalysts under environmentally benign conditions. This includes using green catalysts or solvent-free conditions for reactions like the synthesis of N-Benzylideneaniline, where high yields were achieved in short reaction times. nih.gov

The table below presents examples of catalytic activities exhibited by various metal-Schiff base complexes.

| Metal Complex Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |

| Cu(II)-Schiff Base Complex | Claisen-Schmidt Condensation | Various aldehydes + Acetophenone | Chalcone derivatives | >90 | mdpi.com |

| Ni(II)-Schiff Base Complex | Aniline Oxidation | Aniline | Azobenzene | 91 | nih.gov |

| Kinnow peel powder (as catalyst for Schiff base formation) | Schiff Base Condensation | Benzaldehyde + Aniline | N-Benzylideneaniline | 85 | nih.gov |

This table is generated based on data for analogous Schiff base complexes and related catalytic systems.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Methodologies

The synthesis of Schiff bases, including Benzylidene-(4-ethoxyphenyl)-amine, has traditionally been achieved through the condensation reaction of an aromatic amine and a carbonyl compound. While effective, conventional methods often require prolonged reaction times and the use of potentially hazardous solvents. Current research is actively pursuing more efficient, environmentally friendly, and versatile synthetic routes.

One of the most promising areas is the application of microwave-assisted synthesis . This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields. For instance, microwave-assisted synthesis has been successfully employed for various Schiff bases and related heterocyclic compounds, suggesting its high applicability for the efficient production of this compound.

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. This includes the use of solvent-free reaction conditions or the replacement of toxic solvents with more benign alternatives like water or ethanol (B145695). Catalyst-free synthesis methods are also being explored, which simplify purification processes and reduce chemical waste. The development of solid-supported catalysts is another avenue that offers advantages such as easy separation and reusability.

| Synthetic Method | Key Advantages | Potential for this compound |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, enhanced purity. | High potential for rapid and efficient synthesis. |

| Solvent-Free Synthesis | Environmentally friendly, reduced waste, simplified workup. | Feasible for greener production protocols. |

| Catalyst-Free Synthesis | Avoids catalyst contamination, cost-effective. | Simplifies the synthesis and purification process. |

Advanced Theoretical Modeling for Material Design

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for predicting the properties and behavior of molecules like this compound. DFT calculations allow researchers to model the electronic structure, molecular geometry, and spectroscopic properties of a compound before it is synthesized. This predictive power accelerates the design of new materials with desired functionalities.

For this compound, DFT studies can elucidate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is crucial in determining the molecule's electronic and optical properties, including its potential use in optoelectronic devices.

Molecular electrostatic potential (MEP) mapping is another valuable computational tool that visualizes the charge distribution within a molecule, identifying regions susceptible to electrophilic and nucleophilic attack. This information is vital for understanding intermolecular interactions and predicting how the molecule will behave in different chemical environments. By correlating theoretical predictions with experimental data for related compounds, researchers can refine their models and more accurately design novel materials based on the this compound scaffold.

Multifunctional Materials Based on this compound Scaffolds

The unique molecular structure of this compound, featuring aromatic rings and an imine linkage, makes it an excellent building block for multifunctional materials. A significant area of research is its application in liquid crystals . The rod-like shape and polarizability of Schiff bases are conducive to the formation of various liquid crystalline phases, such as nematic and smectic phases. By incorporating the this compound moiety into larger molecular architectures, it is possible to create materials that exhibit liquid crystalline behavior, which is essential for applications in displays and sensors.

The nonlinear optical (NLO) properties of Schiff bases are also a subject of intense investigation. The delocalized π-electron system in this compound can give rise to a significant NLO response, making it a candidate for use in optical switching and frequency conversion applications.

Furthermore, the imine bond in the this compound scaffold can be incorporated into polymers . This can be achieved either by synthesizing polymers from monomers containing the Schiff base unit or by grafting the molecule onto existing polymer backbones. The resulting polymers may exhibit enhanced thermal stability, unique optical properties, or even stimuli-responsive behavior, where the material's properties change in response to external factors like light or pH.

| Material Class | Potential Application | Relevant Properties of the this compound Scaffold |

| Liquid Crystals | Displays, sensors, optical switches. | Anisotropic molecular shape, polarizability. |

| Nonlinear Optical Materials | Optical data storage, telecommunications. | Extended π-conjugation, charge transfer characteristics. |

| Polymers | High-performance plastics, smart materials, coatings. | Thermal stability, photo-responsiveness. |

Interdisciplinary Research Connections in Chemical and Materials Science

The study of this compound is inherently interdisciplinary, bridging the gap between fundamental chemistry and applied materials science. Supramolecular chemistry , which focuses on the non-covalent interactions between molecules, is crucial for understanding how this compound self-assembles to form ordered structures like liquid crystals.

In the realm of chemical engineering , research on this compound can inform the design of scalable synthetic processes and the fabrication of thin films and devices. The development of materials with tailored optical and electronic properties is of great interest for a wide range of engineering applications.

The intersection with nanotechnology presents further exciting possibilities. The incorporation of this compound into nanoscale structures, such as nanoparticles or nanofibers, could lead to the development of novel sensors with high sensitivity and selectivity, or advanced drug delivery systems. The versatility of the this compound scaffold ensures its continued relevance in a broad spectrum of scientific and technological fields.

Q & A

Q. How can this compound be functionalized for metal-organic framework (MOF) design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.